molecular formula C11H13Cl B3315103 2-Chloro-3-(2,4-dimethylphenyl)-1-propene CAS No. 951891-63-7

2-Chloro-3-(2,4-dimethylphenyl)-1-propene

Cat. No.: B3315103
CAS No.: 951891-63-7
M. Wt: 180.67 g/mol
InChI Key: DLKQQGYIHPXVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2,4-dimethylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chloro group and a 2,4-dimethylphenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with allyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,4-dimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.

    Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are commonly used. These reactions are often performed at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-(2,4-dimethylphenyl)-1-propene, 2-amino-3-(2,4-dimethylphenyl)-1-propene, and 2-thio-3-(2,4-dimethylphenyl)-1-propene.

    Addition Reactions: Products include 2,3-dichloro-3-(2,4-dimethylphenyl)propane and 2-chloro-3-(2,4-dimethylphenyl)propane.

    Oxidation Reactions: Products include 2-chloro-3-(2,4-dimethylphenyl)epoxide and 2-chloro-3-(2,4-dimethylphenyl)propanol.

Scientific Research Applications

2-Chloro-3-(2,4-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The chloro group and the double bond in the propene moiety are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo oxidation and substitution reactions allows it to interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene
  • 2-Chloro-3-(2,4-dimethylphenyl)-1-butene
  • 2-Chloro-3-(2,4-dimethylphenyl)-1-pentene

Uniqueness

2-Chloro-3-(2,4-dimethylphenyl)-1-propene is unique due to the presence of both a chloro group and a 2,4-dimethylphenyl group attached to a propene backbone. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its reactivity and ability to undergo multiple types of chemical reactions set it apart from similar compounds.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQQGYIHPXVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247641
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-63-7
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Reactant of Route 3
2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2,4-dimethylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.